

RO 4938581: A Technical Guide to its Chemical Structure and Properties

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An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **RO 4938581**, a selective negative allosteric modulator of the $\alpha 5$ subunit-containing γ -aminobutyric acid type A (GABAA) receptor. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Chemical Structure and Physicochemical Properties

RO 4938581, with the IUPAC name 3-Bromo-10-(difluoromethyl)-9H-benzo[f]imidazo[1,5-a][1] [2][3]triazolo[1,5-d][1][3]diazepine, is a novel nootropic agent.[1] Its chemical structure is characterized by a fused ring system, which is responsible for its specific interaction with the GABAA receptor.

Table 1: Physicochemical Properties of **RO 4938581**



Property	Value	Reference
IUPAC Name	3-Bromo-10- (difluoromethyl)-9H- benzo[f]imidazo[1,5-a][1][2] [3]triazolo[1,5-d][1][3]diazepine	[1]
CAS Number	883093-10-5	[1]
Chemical Formula	C13H8BrF2N5	[1]
Molar Mass	352.143 g/mol	[1]
SMILES	FC(F)C1=NC2=C(CN3C2=NC =N3)C4=C(C=C(Br)C=C4)N1	[1]

Pharmacological Properties and Mechanism of Action

RO 4938581 is a potent and selective inverse agonist at the α 5 subunit of the benzodiazepine binding site on the GABAA receptor.[1] This selectivity is crucial as the α 5 subunit-containing GABAA receptors are primarily expressed in the hippocampus, a brain region critical for learning and memory.[4] By acting as an inverse agonist, **RO 4938581** reduces the GABAergic inhibitory tone in the hippocampus, which is thought to enhance cognitive processes.[4][5]

Table 2: Pharmacological Properties of RO 4938581

Parameter	Receptor Subtype	Value (Ki, nM)	Reference
Binding Affinity	GABAA α5β3y2a	4.6	[2][6]
GABAA α1β3y2a	174	[2][6]	
GABAA α2β3y2a	185	[2][6]	
GABAA α3β3y2a	80	[2][6]	_
Functional Activity	GABAA α5	Inverse Agonist	[1][4]



The selective inverse agonism at the $\alpha 5$ subunit is believed to confer the nootropic effects of **RO 4938581** without the anxiogenic or pro-convulsant effects associated with non-selective GABAA receptor inverse agonists.[1][4]

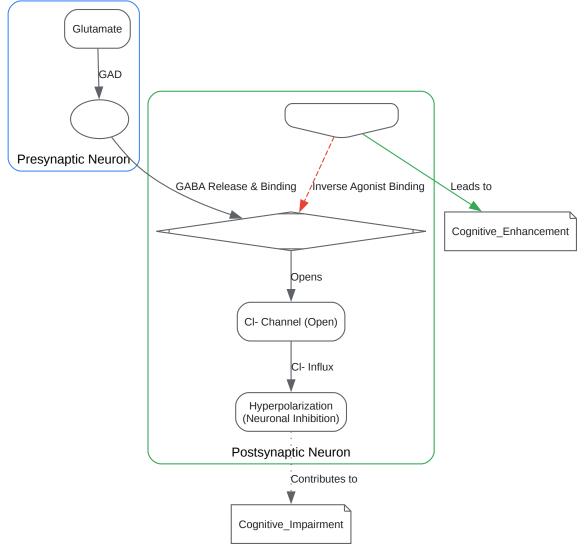


Figure 1: GABAA Receptor Signaling and the Action of RO 4938581

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Figure 1: GABAA Receptor Signaling and the Action of RO 4938581

Experimental Protocols In Vitro Radioligand Binding Assays

The binding affinity of **RO 4938581** to different GABAA receptor subtypes is determined using radioligand binding assays.

Methodology:

- Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue or from cell lines (e.g., HEK293) stably expressing specific recombinant rat GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).
- Radioligand: [3H]Flumazenil, a benzodiazepine site antagonist, is typically used as the radioligand at a final concentration of approximately 1 nM.
- Assay Buffer: The binding buffer consists of a suitable buffer system (e.g., Tris-HCl) at a physiological pH.
- Competition Assay: A fixed concentration of the radioligand and varying concentrations of unlabeled RO 4938581 are incubated with the membrane preparation.
- Incubation: The incubation is carried out at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
- Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold binding buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
- Data Analysis: The concentration of RO 4938581 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.



In Vitro Electrophysiology

The functional activity of **RO 4938581** as an inverse agonist is assessed using electrophysiological techniques, such as the two-electrode voltage-clamp or patch-clamp method.

Methodology:

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing recombinant rat GABAA receptor subtypes (e.g., α5β3y2) are used.
- Recording Configuration: Whole-cell patch-clamp recordings are performed.
- Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
- Drug Application: GABA is applied to the cells to elicit a baseline current. RO 4938581 is
 then co-applied with GABA to determine its effect on the GABA-evoked current. A decrease
 in the GABA-evoked current in the presence of RO 4938581 indicates inverse agonist
 activity.
- Data Analysis: The concentration-response curve for RO 4938581 is generated, and the IC50 value (the concentration that produces 50% of the maximal inhibition of the GABA response) is calculated.

In Vivo Behavioral Assays

The nootropic effects of **RO 4938581** are evaluated in animal models of learning and memory.

This task assesses spatial working memory.

Methodology:

- Apparatus: An operant chamber equipped with two retractable levers and a food dispenser.
- Procedure: Each trial consists of a sample phase, a delay phase, and a choice phase.



- Sample Phase: One of the two levers is presented. A press on this "correct" lever results in a food reward.
- Delay Phase: Both levers are retracted for a variable delay period (e.g., 0 to 24 seconds).
- Choice Phase: Both levers are presented, and a press on the previously correct lever is rewarded.
- Drug Administration: RO 4938581 is administered orally (p.o.) at various doses (e.g., 0.3-10 mg/kg) before the test session.
- Data Analysis: The percentage of correct responses at different delay intervals is measured.
 An increase in correct responses in the drug-treated group compared to the vehicle-treated group indicates an improvement in working memory.[3][7]

This task assesses spatial learning and memory.

Methodology:

- Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
 Distal cues are placed around the pool for spatial navigation.
- Procedure:
 - Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. Each trial lasts until the rat finds the platform or for a maximum duration (e.g., 60-90 seconds).
 - Probe Trial: The platform is removed, and the rat is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured.
- Drug Administration: RO 4938581 is administered orally before the training or probe trials.
- Data Analysis: The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are the primary measures of spatial learning and memory.[5][8]



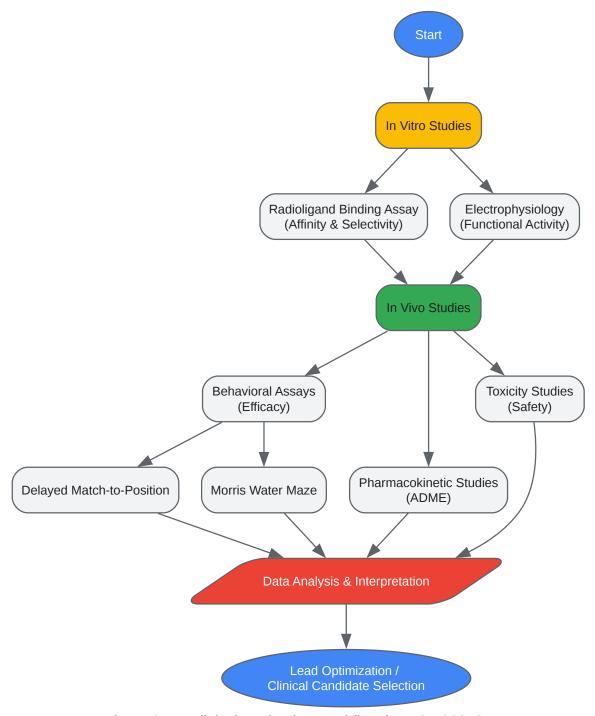


Figure 2: Preclinical Evaluation Workflow for RO 4938581

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Pharmacokinetic Studies

The absorption, distribution, metabolism, and excretion (ADME) properties of **RO 4938581** are investigated in animal models.

Table 3: Pharmacokinetic Parameters of **RO 4938581** in Rats

Parameter	Finding	Reference
Metabolism	Metabolized by CYP1A2.	[1]
Autoinduction	Potent autoinducer of CYP1A2, leading to an 8-fold reduction in plasma exposure after a second dose.	[1]

Synthesis

The detailed synthesis of **RO 4938581** is proprietary information of Hoffmann-La Roche. However, based on the synthesis of structurally related imidazo[1,5-a][1][2][3]triazolo[1,5-d][1] [3]benzodiazepines, a plausible general synthetic approach can be outlined. The synthesis likely involves a multi-step sequence starting from a substituted 2-aminobenzophenone derivative. Key steps would include the formation of the diazepine ring, followed by the construction of the fused imidazole and triazole rings. The introduction of the difluoromethyl and bromo substituents would be achieved using specific reagents at appropriate stages of the synthesis.



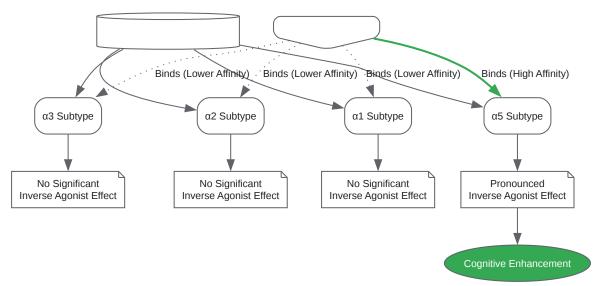


Figure 3: Logical Diagram of a Selective Inverse Agonist

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Figure 3: Logical Diagram of a Selective Inverse Agonist

Conclusion

RO 4938581 is a promising nootropic agent with a well-defined chemical structure and a selective mechanism of action. Its ability to act as an inverse agonist at the $\alpha 5$ subunit-containing GABAA receptors in the hippocampus provides a targeted approach to enhancing cognitive function. The detailed experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds for the treatment of cognitive disorders. The unique pharmacokinetic profile, particularly the autoinduction of its own metabolism, is an important consideration for its therapeutic application. Further research into the synthesis and clinical efficacy of **RO 4938581** is warranted.



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